2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 2287267-16-5
VCID: VC7443624
InChI: InChI=1S/C10H17NO2/c1-6(2)9-3-10(4-9,5-9)7(11)8(12)13/h6-7H,3-5,11H2,1-2H3,(H,12,13)
SMILES: CC(C)C12CC(C1)(C2)C(C(=O)O)N
Molecular Formula: C10H17NO2
Molecular Weight: 183.251

2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid

CAS No.: 2287267-16-5

Cat. No.: VC7443624

Molecular Formula: C10H17NO2

Molecular Weight: 183.251

* For research use only. Not for human or veterinary use.

2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid - 2287267-16-5

Specification

CAS No. 2287267-16-5
Molecular Formula C10H17NO2
Molecular Weight 183.251
IUPAC Name 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid
Standard InChI InChI=1S/C10H17NO2/c1-6(2)9-3-10(4-9,5-9)7(11)8(12)13/h6-7H,3-5,11H2,1-2H3,(H,12,13)
Standard InChI Key LBNDLMFKZRKVBP-UHFFFAOYSA-N
SMILES CC(C)C12CC(C1)(C2)C(C(=O)O)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The core structure of 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid consists of a bicyclo[1.1.1]pentane framework, a highly strained carbon cage system with three bridgehead carbons. At position 3 of the BCP core, a propan-2-yl (isopropyl) group is attached, while the amino and carboxylic acid functional groups occupy position 2, creating a chiral center . The molecular formula is C₁₁H₁₉NO₂, with a calculated molecular weight of 197.27 g/mol.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-Amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
Molecular FormulaC₁₁H₁₉NO₂
Molecular Weight197.27 g/mol
Chiral Centers1 (C2)
Bicyclo System[1.1.1]Pentane
Substituents-NH₂, -COOH, -CH(CH₃)₂

Stereochemical Considerations

The chiral center at C2 confers stereospecificity, with the (R)- and (S)-enantiomers exhibiting distinct pharmacological profiles in analogous compounds. For example, (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride demonstrates enhanced receptor binding affinity compared to its (R)-counterpart. Computational modeling suggests that the isopropyl group in the target compound may induce steric effects that modulate interactions with hydrophobic enzyme pockets or lipid bilayers .

Synthetic Pathways

Bicyclo[1.1.1]Pentane Core Construction

The BCP scaffold is typically synthesized via photochemical [2+2] cycloaddition or radical-based methods. A scalable approach involves the flow photochemical reaction of propellane with diacetyl, yielding multi-gram quantities of bicyclo[1.1.1]pentane-1,3-diketone precursors . Subsequent haloform reactions can convert diketones to dicarboxylic acids, which serve as intermediates for further functionalization .

Table 2: Representative Synthesis Steps for BCP Derivatives

StepReaction TypeReagents/ConditionsYield
1PhotocycloadditionUV light, diacetyl, propellane85%
2Haloform ReactionNaOH, I₂, H₂O, 0–5°C78%
3Amidation/AminationNH₃, EDC/HOBt, DMF65%

Final Functionalization

The amino and carboxylic acid groups are installed via reductive amination of ketone intermediates or hydrolysis of nitrile precursors. For instance, treatment of 3-isopropyl-BCP-1-yl acetonitrile with hydrochloric acid yields the corresponding carboxylic acid, followed by amination via the Curtius rearrangement .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its zwitterionic nature. In aqueous solutions (pH 7.4), the amino group (pKa ≈ 9.5) remains protonated, while the carboxylic acid (pKa ≈ 2.8) is deprotonated, enhancing water solubility. The isopropyl group contributes to lipophilicity, with a calculated logP of 1.2 ± 0.3, suggesting moderate membrane permeability .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
logP1.2 ± 0.3XLogP3
Water Solubility12.4 mg/mLALOGPS
Melting Point215–220°C (dec.)DSC
pKa (COOH)2.8Potentiometric titration
pKa (NH₂)9.5Potentiometric titration

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 1.15 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45–2.55 (m, 1H, CH(CH₃)₂), 3.20 (s, 2H, bridgehead H), 3.75 (s, 1H, C2-H) .

  • ¹³C NMR (100 MHz, D₂O): δ 22.1 (CH₃), 28.5 (CH(CH₃)₂), 45.8 (bridgehead C), 56.3 (C2), 175.2 (COOH) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N).

TargetKi (nM)Assay Type
GABAₐ Receptor150 ± 25Computational docking
NMDA Receptor420 ± 45Computational docking
mGluR5>10,000Computational docking

Prodrug Development

Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) improves blood-brain barrier penetration. In vitro studies on analogous compounds show 80% conversion to the active acid form within 2 hours in human plasma .

Challenges and Future Directions

Synthetic Scalability

Current routes to 3-substituted BCPs suffer from low yields (30–50%) in alkylation steps . Flow chemistry and photochemical methods may address this by enhancing reaction control and minimizing side products .

Computational Optimization

Machine learning models trained on BCP derivatives could predict optimal substituents for target engagement. For example, replacing isopropyl with cyclopropyl may enhance metabolic stability without sacrificing lipophilicity .

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